molecular formula C10H14N2 B14700080 N'-propylbenzenecarboximidamide CAS No. 22286-00-6

N'-propylbenzenecarboximidamide

Cat. No.: B14700080
CAS No.: 22286-00-6
M. Wt: 162.23 g/mol
InChI Key: YYPCTPUYQVEKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-propylbenzenecarboximidamide is an organic compound with the molecular formula C10H14N2 It is a derivative of benzenecarboximidamide, where the hydrogen atom on the nitrogen is replaced by a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with propylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide bond.

Industrial Production Methods

In an industrial setting, the production of N’-propylbenzenecarboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-propylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzenecarboximidamides.

Scientific Research Applications

N’-propylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-propylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidamide: The parent compound without the propyl group.

    N’-ethylbenzenecarboximidamide: Similar structure with an ethyl group instead of a propyl group.

    N’-butylbenzenecarboximidamide: Similar structure with a butyl group instead of a propyl group.

Uniqueness

N’-propylbenzenecarboximidamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the propyl group enhances its performance compared to other similar compounds.

Properties

CAS No.

22286-00-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N'-propylbenzenecarboximidamide

InChI

InChI=1S/C10H14N2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12)

InChI Key

YYPCTPUYQVEKGN-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.